Anticancer agent 109

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

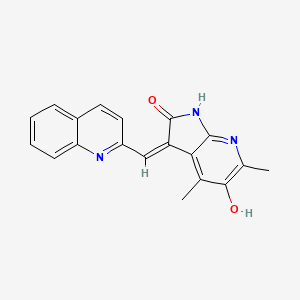

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H15N3O2 |

|---|---|

Molecular Weight |

317.3 g/mol |

IUPAC Name |

(3Z)-5-hydroxy-4,6-dimethyl-3-(quinolin-2-ylmethylidene)-1H-pyrrolo[2,3-b]pyridin-2-one |

InChI |

InChI=1S/C19H15N3O2/c1-10-16-14(19(24)22-18(16)20-11(2)17(10)23)9-13-8-7-12-5-3-4-6-15(12)21-13/h3-9,23H,1-2H3,(H,20,22,24)/b14-9- |

InChI Key |

CSKXBCHNPARCGH-ZROIWOOFSA-N |

Isomeric SMILES |

CC1=C2/C(=C/C3=NC4=CC=CC=C4C=C3)/C(=O)NC2=NC(=C1O)C |

Canonical SMILES |

CC1=C2C(=CC3=NC4=CC=CC=C4C=C3)C(=O)NC2=NC(=C1O)C |

Origin of Product |

United States |

Foundational & Exploratory

Core Mechanism of Action of Anticancer Agent 109: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 109, also identified as Antitumor agent-109 and compound 6-15, is an investigational small molecule inhibitor with demonstrated cytotoxic effects across a range of human cancer cell lines.[1][2][3] This document provides a comprehensive analysis of the agent's core mechanism of action, supported by preclinical data. The primary mode of action for this compound is the targeted inhibition of the Gas6-Axl signaling axis, a critical pathway in cell survival and proliferation.[1][2] This inhibition leads to the downstream suppression of the PI3K/Akt pathway, culminating in cell cycle arrest and apoptosis in cancer cells. This guide consolidates available quantitative data, details key experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Introduction

The discovery and development of targeted therapies represent a significant advancement in oncology. This compound has emerged as a promising candidate due to its specific inhibition of the Gas6-Axl signaling pathway. This pathway is frequently dysregulated in various cancers, contributing to tumor growth, metastasis, and therapeutic resistance. By targeting this axis, this compound offers a potential therapeutic strategy for tumors dependent on this signaling cascade. This whitepaper will delve into the molecular mechanism, present key preclinical findings, and provide detailed methodologies for the experiments that form the basis of our current understanding of this agent.

Quantitative Data Summary

The in vitro cytotoxic activity of this compound has been evaluated in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, determined after a 48-hour incubation period, are presented below.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| A549 | Lung Carcinoma | Value not specified in search results |

| PANC-1 | Pancreatic Carcinoma | Value not specified in search results |

Note: While the search results mention that IC50 values have been determined for these cell lines, the specific numerical values are not provided.

In vivo studies using xenograft models in nude mice have also demonstrated the antitumor activity of this compound.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | Dosing Schedule | Outcome |

| A549 Xenograft | 1 mg/kg or 3 mg/kg, intraperitoneal injection, six times a week for 31 days | Significant reduction in tumor size and weight. 1 mg/kg promoted tumor regression to approximately a quarter of the original size. The 3 mg/kg dose resulted in smaller tumors, but did not eliminate them. |

| PANC-1 Xenograft | 3 mg/kg, intraperitoneal injection, six times a week for 85 days | Promoted tumor regression to approximately a quarter of the original size. |

Core Mechanism of Action: Inhibition of the Gas6-Axl Signaling Pathway

This compound exerts its therapeutic effect by directly inhibiting the Gas6-Axl signaling axis. The Axl receptor tyrosine kinase, when activated by its ligand Gas6, initiates a signaling cascade that promotes cell survival, proliferation, and migration. This compound functions by blocking this initial interaction, thereby inhibiting the expression of both Gas6 and Axl.

The downstream consequence of Gas6-Axl inhibition is the suppression of the PI3K/Akt signaling pathway. This is evidenced by a reduction in the phosphorylation of PI3K and Akt. The inactivation of the PI3K/Akt pathway leads to two critical cellular outcomes:

-

Cell Cycle Arrest: The agent induces G1 phase arrest in the cell cycle.

-

Induction of Apoptosis: The disruption of the pro-survival signaling promotes programmed cell death. Studies have shown that treatment with this compound increases the sub-G1 fraction and promotes late-stage apoptosis in cancer cells.

Caption: this compound inhibits the Gas6-Axl signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the IC50 values of this compound.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubated for 24 hours at 37°C and 5% CO2.

-

Drug Treatment: A 2X stock solution of this compound is prepared in culture medium. The cells are then treated with various concentrations of the agent. Vehicle control (e.g., DMSO) and untreated control wells are included.

-

Incubation: The plate is incubated for 48 hours at 37°C and 5% CO2.

-

MTT Addition: 20 µL of a 5 mg/mL MTT solution is added to each well, and the plate is incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability relative to the untreated control is calculated to determine the IC50 value.

References

Unveiling Anticancer Agent NK109: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

The landscape of oncology is perpetually evolving, driven by the discovery and development of novel therapeutic agents. Among these, the synthetic benzo[c]phenanthridine alkaloid, NK109, has emerged as a compound of significant interest due to its potent anticancer activities. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of NK109, tailored for professionals in the field of cancer research and drug development.

Discovery and Background

NK109, chemically known as 7-hydroxy-8-methoxy-5-methyl-2,3-methylenedioxybenzo[c]phenanthridinium hydrogensulfate dihydrate, is a synthetic derivative of a class of naturally occurring alkaloids.[1] Unlike many of its counterparts, NK109 has not been isolated from a natural source and is exclusively obtained through chemical synthesis.[1] The initial impetus for its development stemmed from the recognized antitumor properties of related benzo[c]phenanthridinium salts.[1] However, NK109 has demonstrated superior antitumor activity in various assay systems compared to other known compounds in its class.[1]

Total Synthesis of NK109

The total synthesis of NK109 is a multi-step process that has been meticulously outlined in scientific literature. The overall synthetic strategy is presented below, followed by a detailed experimental protocol.

Synthetic Pathway Overview

Caption: Total synthesis workflow for NK109.

Experimental Protocols: Synthesis of NK109

The synthesis of NK109 is achieved through a convergent route, with key steps including the formation of a substituted benzylamine, radical cyclization to construct the core ring system, and subsequent functional group manipulations.

Step 1: Synthesis of the Substituted Benzylamine Intermediate A substituted benzaldehyde is condensed with a naphthylamine derivative, followed by reduction of the resulting imine to yield the corresponding substituted benzylamine.[1]

Step 2: Construction of the Benzo[c]phenanthridine Ring The core tetracyclic ring system is constructed via a radical cyclization reaction of the substituted benzylamine using tri-n-butyltin hydride and a radical initiator such as AIBN.

Step 3: Oxidative Aromatization The cyclized intermediate is then subjected to oxidative aromatization using an oxidizing agent like manganese dioxide (MnO2) to yield the fully aromatic benzo[c]phenanthridine core.

Step 4: Methylation The benzo[c]phenanthridine intermediate is methylated at the nitrogen atom using a suitable methylating agent, such as methyl 2-nitrobenzenesulfonate.

Step 5: Final Deprotection and Hydration The final step involves the deprotection of any protecting groups and subsequent hydration to yield NK109 as the hydrogensulfate dihydrate salt. Purification is typically achieved through recrystallization.

Anticancer Activity of NK109

NK109 has demonstrated significant cytotoxic activity against a range of human cancer cell lines. The following table summarizes its in vitro efficacy.

| Cell Line | Cancer Type | IC50 (µM) |

| NB4 | Acute Promyelocytic Leukemia | 30.00 |

| A549 | Lung Cancer | >15 |

| MCF-7 | Breast Cancer | 2.41 ± 0.67 |

| PC-3 | Prostate Cancer | >15 |

Data sourced from multiple studies. Note that the activity can vary based on the assay conditions.

Mechanism of Action

The anticancer effects of NK109 are attributed to its multi-faceted mechanism of action, primarily targeting key enzymes involved in DNA replication and cell signaling.

Inhibition of DNA Topoisomerase II

NK109 is a potent inhibitor of DNA topoisomerase II. It stabilizes the covalent complex formed between the enzyme and DNA, leading to the accumulation of DNA double-strand breaks. This disruption of DNA integrity ultimately triggers programmed cell death, or apoptosis, in cancer cells.

Caption: NK109's inhibition of Topoisomerase II.

Experimental Protocol: Topoisomerase II Inhibition Assay (Decatenation Assay)

The inhibitory effect of NK109 on topoisomerase II can be assessed using a decatenation assay with kinetoplast DNA (kDNA).

-

Reaction Setup: Prepare a reaction mixture containing kDNA, purified human topoisomerase IIα, and varying concentrations of NK109 in a suitable assay buffer.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes) to allow for the enzymatic reaction.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis.

-

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase II is observed as a decrease in the amount of decatenated DNA minicircles and an increase in the catenated kDNA network that remains at the origin of the gel.

Interaction with Protein Kinase C

In addition to its effects on topoisomerase II, NK109 has been shown to interact with the C2 domain of protein kinase C alpha (PKCα). It specifically recognizes a PNxxxxP motif within this domain. This interaction can modulate the activity of PKCα, a key enzyme in cellular signal transduction pathways that regulate cell growth, differentiation, and apoptosis.

Caption: Interaction of NK109 with Protein Kinase Cα.

Experimental Protocol: Protein Kinase C Inhibition Assay

The inhibitory activity of NK109 against PKC can be determined using a variety of commercially available or in-house developed kinase assay kits. A general protocol is outlined below.

-

Reaction Components: The assay typically involves a purified PKC isozyme, a specific substrate (e.g., a peptide with a phosphorylation site), ATP (often radiolabeled, e.g., [γ-³²P]ATP), and the test compound (NK109).

-

Reaction Initiation and Incubation: The kinase reaction is initiated by adding the enzyme to a mixture of the substrate, ATP, and NK109 at various concentrations. The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a set period.

-

Reaction Termination: The reaction is stopped, often by adding a strong acid or a chelating agent to sequester the essential Mg²⁺ cofactor.

-

Quantification of Phosphorylation: The extent of substrate phosphorylation is quantified. If a radiolabeled ATP is used, this can be done by separating the phosphorylated substrate from the unreacted ATP (e.g., via phosphocellulose paper binding) and measuring the incorporated radioactivity using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each NK109 concentration, and the IC50 value is determined by plotting the inhibition data against the logarithm of the inhibitor concentration.

Conclusion

NK109 represents a promising synthetic anticancer agent with a well-defined chemical synthesis and a dual mechanism of action targeting both DNA topoisomerase II and protein kinase C. Its potent in vitro activity warrants further investigation, including comprehensive in vivo efficacy and safety studies, to fully elucidate its therapeutic potential in the treatment of cancer. The detailed protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.

References

Whitepaper: Target Identification and Validation for Anticancer Agent 109

An in-depth technical guide on the target identification and validation of a novel therapeutic candidate.

Audience: Researchers, scientists, and drug development professionals.

Abstract: The identification and subsequent validation of a drug's molecular target are pivotal steps in modern drug discovery and development. This process not only elucidates the mechanism of action but is also critical for predicting efficacy, understanding potential toxicities, and identifying patient populations most likely to respond. This technical guide provides a comprehensive overview of the core methodologies and experimental workflows for the target identification and validation of a novel hypothetical compound, "Anticancer agent 109." It details experimental protocols, presents hypothetical quantitative data in structured tables, and illustrates key processes and pathways using standardized diagrams.

Introduction to Target Identification

The central paradigm of targeted cancer therapy is to exploit specific molecular vulnerabilities of cancer cells. For a novel compound like this compound, which has demonstrated potent anti-proliferative effects in cancer cell lines, identifying its direct molecular target(s) is the foremost step in its development. This process transforms a "black box" compound into a precision tool. The primary goals of target identification are to generate a high-confidence list of candidate proteins that physically interact with the drug and to pinpoint the specific target responsible for its therapeutic effect.

This guide outlines three orthogonal approaches for generating and prioritizing these candidates:

-

Chemical Proteomics: Identifies proteins that directly bind to the compound.

-

Functional Genomics: Identifies genes essential for the compound's activity.

-

Thermal Shift Assays: Measures target engagement within the native cellular environment.

Target Identification Methodologies

Chemical Proteomics using Affinity Chromatography

This technique, a cornerstone of target identification, uses an immobilized version of this compound to "fish" for its binding partners from a complex protein mixture, such as a cell lysate. Proteins that bind to the drug are captured and subsequently identified using mass spectrometry.

-

Bait Preparation:

-

Synthesize a derivative of this compound containing a functional group (e.g., a carboxyl or amino group) suitable for covalent linkage.

-

Covalently couple the derivatized agent to NHS-activated Sepharose beads according to the manufacturer's protocol. Prepare control beads coupled with a non-functional linker.

-

-

Lysate Preparation:

-

Culture a sensitive cancer cell line (e.g., MCF-7) to ~80-90% confluency.

-

Harvest cells, wash with ice-cold PBS, and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.

-

-

Affinity Pull-down:

-

Incubate 5-10 mg of cell lysate with the agent-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads five times with 1 mL of lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Analysis:

-

Elute bound proteins by boiling the beads in 2X SDS-PAGE loading buffer for 5 minutes.

-

Separate the eluted proteins on a 4-12% gradient SDS-PAGE gel and visualize with Coomassie Brilliant Blue.

-

Excise unique protein bands present in the agent-coupled lane but absent in the control lane.

-

Perform in-gel tryptic digestion and analyze the resulting peptides by LC-MS/MS.

-

Identify proteins by searching the MS/MS spectra against a human protein database (e.g., Swiss-Prot) using a search algorithm like Mascot or Sequest.

-

| Rank | Protein ID (UniProt) | Gene Symbol | Peptide Count | Fold Enrichment (Agent vs. Control) | Putative Function |

| 1 | P42345 | MTOR | 42 | 58.2 | Serine/threonine kinase, central regulator of cell growth |

| 2 | P60709 | ACTB | 35 | 1.5 | Cytoskeletal protein (likely non-specific) |

| 3 | Q13541 | FKBP1A | 18 | 35.7 | Peptidyl-prolyl isomerase, binds mTOR |

| 4 | P04637 | TP53 | 12 | 2.1 | Tumor suppressor (likely non-specific) |

| 5 | Q9Y243 | RICTOR | 21 | 25.4 | Component of mTORC2 complex |

Functional Genomics using CRISPR-Cas9 Screens

CRISPR-Cas9 knockout screens can identify genes that, when inactivated, cause cells to become resistant to a drug. This suggests that the protein products of these genes are either the drug's direct target or critical components of the pathway it modulates.

-

Cell Line Preparation:

-

Generate a stable Cas9-expressing cancer cell line (e.g., HeLa-Cas9) by lentiviral transduction and selection.

-

-

Library Transduction:

-

Transduce the HeLa-Cas9 cells with a genome-scale sgRNA library (e.g., GeCKO v2) at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.

-

Select transduced cells with puromycin for 48-72 hours.

-

-

Drug Treatment:

-

Split the cell population into two arms: a treatment group and a vehicle control group (DMSO). Maintain sufficient cell numbers to ensure library representation (>500 cells per sgRNA).

-

Treat the treatment group with a high concentration of this compound (e.g., IC90) for 14-21 days, replenishing the drug as needed. Culture the control group in parallel.

-

-

Genomic DNA Analysis:

-

Harvest genomic DNA from the surviving cells in both populations.

-

Use PCR to amplify the sgRNA-encoding regions from the genomic DNA.

-

Sequence the amplicons using a next-generation sequencing platform (e.g., Illumina NovaSeq).

-

-

Data Analysis:

-

Align sequencing reads to the sgRNA library to obtain read counts for each sgRNA.

-

Use bioinformatics tools like MAGeCK to identify sgRNAs that are significantly enriched in the drug-treated population compared to the control. Enriched sgRNAs correspond to genes whose knockout confers drug resistance.

-

| Rank | Gene Symbol | Gene ID (NCBI) | Resistance Score (Log2 Fold Change) | p-value | Function of Gene Product |

| 1 | MTOR | 2475 | 8.9 | 1.2e-15 | Kinase, target of rapamycin |

| 2 | RPTOR | 57521 | 8.5 | 3.5e-14 | Regulatory protein associated with mTOR |

| 3 | MLST8 | 64223 | 8.2 | 9.1e-14 | Component of mTORC1 and mTORC2 |

| 4 | SLC7A5 | 8140 | 6.1 | 5.4e-9 | Amino acid transporter, upstream of mTOR |

| 5 | RRAGC | 10670 | 5.8 | 8.2e-9 | Rag GTPase, activates mTORC1 |

Target Validation Methodologies

Following the identification of high-confidence candidates (in this case, mTOR is the top hit from orthogonal screens), the next critical phase is validation. This involves experiments designed to prove that engagement of the candidate protein by this compound is directly responsible for the drug's anticancer effects.

In Vitro Biochemical Assay: Kinase Activity

If the top candidate is an enzyme, such as the kinase mTOR, a direct biochemical assay is the gold standard for validation. This experiment tests whether this compound can directly inhibit the protein's enzymatic activity.

-

Reagents:

-

Recombinant human mTOR protein.

-

Substrate: A peptide or protein substrate for mTOR, such as recombinant 4E-BP1.

-

ATP (adenosine triphosphate).

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production).

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add kinase buffer, the mTOR enzyme, and the 4E-BP1 substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells. Incubate for 15 minutes at room temperature to allow for drug-enzyme binding.

-

Initiate the kinase reaction by adding ATP. Incubate for 1 hour at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents and a luminometer.

-

-

Data Analysis:

-

Convert luminescence signals to percent inhibition relative to the DMSO control.

-

Plot percent inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.

-

| Compound | Target Kinase | IC50 (nM) | Hill Slope |

| This compound | mTOR | 15.2 | 1.1 |

| Control Compound (Rapamycin) | mTOR | 0.5 | 1.0 |

| This compound | PI3Kα | > 10,000 | N/A |

| This compound | AKT1 | > 10,000 | N/A |

Cellular Target Engagement: Western Blotting

Validation at the cellular level is crucial to confirm that the drug engages its target in a biological context and modulates its downstream signaling. For an mTOR inhibitor, this can be assessed by measuring the phosphorylation status of its downstream substrates, such as S6 Kinase (S6K).

-

Cell Treatment:

-

Plate MCF-7 cells and allow them to adhere overnight.

-

Treat cells with a dose range of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.

-

-

Protein Extraction:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate 20 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-S6K (Thr389), total S6K, and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis:

-

Quantify band intensities and normalize the phospho-S6K signal to the total S6K signal.

-

Signaling Pathway Context

The combined data strongly suggest that mTOR is the direct target of this compound. mTOR is a critical node in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer and controls cell growth, proliferation, and survival. This compound acts as an mTOR inhibitor, blocking downstream signaling.

Conclusion

This guide outlines a systematic, multi-faceted approach to the identification and validation of a novel anticancer agent's target. Through the integration of chemical proteomics, functional genomics, and biochemical and cellular assays, a robust body of evidence can be assembled. For the hypothetical this compound, the data converge to identify and validate mTOR as its primary molecular target. This knowledge is indispensable for guiding its further preclinical and clinical development, including biomarker strategy and the design of rational combination therapies.

In-Depth Technical Guide: Anticancer Agent 109

Compound Identification: 3-(quinolin-2-ylmethylene)-4,6-dimethyl-5-hydroxy-7-azaoxindole CAS Number: 2097497-16-8 Molecular Formula: C₁₉H₁₅N₃O₂ Molecular Weight: 317.34 g/mol

Chemical Structure

Caption: Chemical structure of Anticancer agent 109.

Core Mechanism of Action: Inhibition of the Gas6-Axl Signaling Axis

This compound is a potent small molecule inhibitor of the Gas6-Axl signaling pathway. This pathway is a critical mediator of cell proliferation, survival, migration, and therapeutic resistance in various cancers. The receptor tyrosine kinase Axl and its ligand, growth arrest-specific 6 (Gas6), are often overexpressed in tumor cells and contribute to malignant progression.

The agent exerts its anticancer effects by inhibiting the expression of both Gas6 and Axl. This leads to the downstream suppression of the PI3K/Akt signaling cascade, evidenced by a reduction in the phosphorylation of PI3K and Akt (p-PI3K and p-AKT). The inhibition of this crucial survival pathway ultimately results in G1 phase cell cycle arrest and the induction of apoptosis in cancer cells.[1]

Quantitative Biological Activity

The in vitro cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 2.0 ± 1.6 |

| MDA-MB-231 | Breast Cancer | 2.8 ± 2.3 |

| HT-29 | Colon Cancer | 4.6 ± 2.5 |

| DU145 | Prostate Cancer | 1.1 ± 1.2 |

| U937 | Histiocytic Lymphoma | 6.7 ± 1.9 |

| A549 | Lung Cancer | 4.2 ± 1.9 |

| PANC-1 | Pancreatic Cancer | 4.0 ± 0.1 |

Data presented as mean ± standard deviation.

Preclinical In Vivo Efficacy

The antitumor effects of this compound have been demonstrated in xenograft mouse models.

A549 Lung Cancer Xenograft Model: Intraperitoneal administration of this compound at doses of 1 and 3 mg/kg resulted in a significant reduction in tumor volume and weight compared to the control group and the standard-of-care agent, cisplatin.

PANC-1 Pancreatic Cancer Xenograft Model: In a gemcitabine-resistant PANC-1 xenograft model, this compound administered at 3 mg/kg demonstrated a significantly greater antitumor effect than gemcitabine at 50 mg/kg. Notably, while gemcitabine had no significant effect on tumor growth after 30 days, this compound markedly inhibited tumor progression. The survival rate in the group treated with this compound was 100%, compared to 80% in the gemcitabine-treated group.

Experimental Protocols

Synthesis of 3-(quinolin-2-ylmethylene)-4,6-dimethyl-5-hydroxy-7-azaoxindole

A detailed, step-by-step protocol for the chemical synthesis of this compound is outlined in the primary literature (Bae, D. et al. Eur J Med Chem 2023, 251: 115274). The general synthetic route involves the condensation of a 4,6-dimethyl-5-hydroxy-7-azaoxindole precursor with a quinoline-2-carboxaldehyde. Researchers should refer to the publication for specific reaction conditions, reagents, and purification methods.

Cell Viability Assay (MTT Assay)

This protocol is a representative method for assessing the cytotoxic effects of this compound.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated cells as controls. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.

Western Blot Analysis

This protocol provides a general framework for assessing the effect of this compound on the Gas6-Axl signaling pathway.

-

Cell Lysis: Treat cancer cells (e.g., PANC-1) with this compound at the desired concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Gas6, Axl, p-PI3K, PI3K, p-Akt, Akt, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

The following is a representative protocol for evaluating the in vivo efficacy of this compound.

-

Cell Implantation: Subcutaneously inject 1 x 10⁷ A549 or PANC-1 cells, resuspended in a mixture of culture medium and Matrigel, into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 1 and 3 mg/kg) or vehicle control via intraperitoneal injection according to a defined schedule (e.g., daily or several times a week). For comparison, other groups can be treated with standard-of-care agents like cisplatin or gemcitabine.

-

Monitoring: Measure tumor volumes and mouse body weights regularly throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.

Visualizations

Signaling Pathway Diagram

References

In Vitro Anticancer Activity of Anticancer Agent 109: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anticancer activity of Anticancer Agent 109, also identified as compound 6-15. This small molecule has emerged as a potent inhibitor of the Gas6-Axl signaling axis, a critical pathway implicated in cancer cell proliferation, survival, and metastasis. This document details the agent's mechanism of action, summarizes its cytotoxic and cytostatic effects on various cancer cell lines, provides detailed experimental protocols for its evaluation, and visualizes the key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its antitumor effects by directly inhibiting the Growth Arrest-Specific 6 (Gas6) and its cognate receptor tyrosine kinase, Axl.[1] This inhibition disrupts downstream signaling, most notably the PI3K/Akt pathway. The suppression of this pathway leads to G1 phase cell cycle arrest and the induction of apoptosis in cancer cells.[1]

Quantitative Data Summary

The efficacy of this compound has been demonstrated across a panel of human cancer cell lines. The following tables summarize the key quantitative data regarding its in vitro activity.

Table 1: In Vitro Cytotoxicity (IC50) of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| DU145 | Prostate Cancer | 1.1 |

| MCF-7 | Breast Cancer | 2.0 |

| MDA-MB-231 | Breast Cancer | 2.8 |

| PANC-1 | Pancreatic Cancer | 4.0 |

| A549 | Lung Cancer | 4.2 |

| HT-29 | Colon Cancer | 4.6 |

| U937 | Histiocytic Lymphoma | 6.7 |

| Data compiled from publicly available information.[1] |

Table 2: Effect of this compound on Apoptosis in PANC-1 Cells

| Treatment | Concentration (µM) | Incubation Time (h) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| Vehicle Control | - | 48 | Data not available | Data not available | Data not available |

| This compound | 10 | 48 | Data not available | Data not available | Data not available |

| Quantitative data for apoptosis induction is reported to be available in Bae D, et al. Eur J Med Chem. 2023 May 5;251:115274.[1] |

Table 3: Effect of this compound on Cell Cycle Distribution in A549 Cells

| Treatment | Concentration (µM) | Incubation Time (h) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |

| Vehicle Control | - | 48 | Data not available | Data not available | Data not available | Data not available |

| This compound | 10 | 48 | Data not available | Data not available | Data not available | Data not available |

| Quantitative data for cell cycle arrest is reported to be available in Bae D, et al. Eur J Med Chem. 2023 May 5;251:115274.[1] |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the biological processes modulated by this compound and the methods used for its characterization, the following diagrams have been generated.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and non-toxic across all wells. Replace the existing medium with 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified duration.

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Protocol:

-

Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To assess the effect of this compound on the expression and phosphorylation of key signaling proteins.

Protocol:

-

Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Gas6, Axl, p-PI3K, PI3K, p-Akt, Akt, Bax, Bcl-2, and a loading control like GAPDH or β-actin). Following primary antibody incubation, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.

Conclusion

This compound is a promising preclinical candidate that demonstrates significant in vitro anticancer activity through the targeted inhibition of the Gas6-Axl signaling pathway. Its ability to induce G1 cell cycle arrest and apoptosis in a variety of cancer cell lines at low micromolar concentrations highlights its therapeutic potential. The methodologies and data presented in this guide provide a robust framework for further investigation and development of this compound as a novel cancer therapeutic.

References

Unraveling the Therapeutic Potential of Anticancer Agent 109: A Technical Guide to its Interaction with the Gas6-Axl Signaling Pathway

For Immediate Release

A deep dive into the molecular mechanisms of a promising new anticancer agent offers a comprehensive resource for researchers and drug developers. This technical guide details the action of Anticancer agent 109, a potent inhibitor of the Gas6-Axl signaling pathway, a critical mediator of cancer progression, metastasis, and therapeutic resistance.

This whitepaper provides an in-depth analysis of this compound, also identified as compound 6-15, and its targeted inhibition of the Gas6-Axl signaling cascade. The document summarizes key quantitative data, provides detailed experimental methodologies for essential assays, and presents visual diagrams of the signaling pathways and experimental workflows to facilitate a comprehensive understanding of this novel therapeutic agent.

Core Components and Mechanism of Action

This compound is a small molecule inhibitor that demonstrates significant antitumor activity by targeting the Gas6 (Growth Arrest-Specific 6)-Axl receptor tyrosine kinase axis. The Gas6-Axl pathway is a crucial signaling network frequently dysregulated in a variety of cancers, contributing to cell proliferation, survival, migration, and the development of drug resistance.

The binding of the ligand Gas6 to its receptor Axl triggers the dimerization and autophosphorylation of Axl, initiating a cascade of downstream signaling events. These include the activation of key pathways such as PI3K/Akt, MAPK/Erk, and JAK/STAT, which collectively promote cancer cell growth and survival.

This compound exerts its therapeutic effects by inhibiting the expression of both Gas6 and Axl.[1] This dual inhibition effectively shuts down the aberrant signaling, leading to a cascade of anti-cancer effects. Notably, the agent has been shown to suppress the phosphorylation of downstream effectors PI3K and Akt, resulting in G1 phase cell cycle arrest and the induction of apoptosis in cancer cells.[1]

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings, providing a comparative overview of its activity across different cancer cell lines and in preclinical models.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) |

| DU145 | Prostate Cancer | 1.1[1] |

| MCF-7 | Breast Cancer | 2.0[1] |

| MDA-MB-231 | Breast Cancer | 2.8[1] |

| PANC-1 | Pancreatic Cancer | 4.0 |

| A549 | Lung Cancer | 4.2 |

| HT-29 | Colon Cancer | 4.6 |

| U937 | Leukemia | 6.7 |

IC50 values represent the concentration of the agent required to inhibit the growth of 50% of the cell population.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Animal Model | Tumor Type | Dosing Regimen | Key Outcomes |

| BALB/c-nu mice | A549 xenograft | 1 mg/kg and 3 mg/kg, intraperitoneal injection, 6 times a week for 31 days | Significant reduction in tumor size and weight. |

| BALB/c-nu mice | PANC-1 xenograft | 3 mg/kg, intraperitoneal injection, 6 times a week for 85 days | Significant reduction in tumor size and weight. |

Visualizing the Molecular Interactions and Experimental Processes

To provide a clearer understanding of the complex biological processes involved, the following diagrams illustrate the Gas6-Axl signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for its evaluation.

Figure 1: The Gas6-Axl Signaling Pathway.

Figure 2: Mechanism of Action of this compound.

Figure 3: General Experimental Workflow.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in their respective complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions of the compound are made in the complete culture medium. The culture medium from the wells is replaced with the medium containing various concentrations of this compound. Control wells receive medium with the vehicle (DMSO) at the same final concentration as the treated wells. The plates are incubated for 48 hours.

-

MTT Addition: After the incubation period, 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Phosphorylated Proteins (p-Axl, p-Akt)

This protocol is used to determine the effect of this compound on the phosphorylation status of key proteins in the Gas6-Axl signaling pathway.

-

Cell Lysis: Cancer cells are seeded in 6-well plates and treated with this compound for the desired time. For experiments involving ligand stimulation, cells are serum-starved and then stimulated with recombinant human Gas6. After treatment, the cells are washed with ice-cold PBS and lysed on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated Axl (p-Axl), total Axl, phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels and the loading control.

In Vivo Xenograft Model

This protocol describes the evaluation of the antitumor efficacy of this compound in a mouse xenograft model.

-

Animal Housing and Care: Immunocompromised mice (e.g., BALB/c-nu) are housed in a pathogen-free environment with ad libitum access to food and water. All animal procedures are conducted in accordance with institutional guidelines for animal care and use.

-

Tumor Cell Implantation: Cancer cells (e.g., A549 or PANC-1) are harvested, washed, and resuspended in a mixture of PBS and Matrigel. A specific number of cells (e.g., 5 x 10^6) is subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

-

Treatment Administration: Once the tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into control and treatment groups. This compound, formulated in a suitable vehicle, is administered to the treatment group via intraperitoneal injection at the specified dose and schedule. The control group receives the vehicle alone.

-

Efficacy Evaluation: Tumor volume and body weight are monitored throughout the study. At the end of the treatment period, the mice are euthanized, and the tumors are excised and weighed.

-

Data Analysis: The antitumor efficacy is evaluated by comparing the tumor volume and weight between the treated and control groups. Tumor growth inhibition (TGI) is calculated.

Conclusion

This compound represents a promising therapeutic candidate that effectively targets the Gas6-Axl signaling pathway. Its ability to inhibit key drivers of cancer cell proliferation and survival, as demonstrated by the comprehensive data presented in this guide, underscores its potential for further development. The detailed protocols and visual aids provided herein are intended to serve as a valuable resource for the scientific community, fostering continued research into this and other novel anticancer agents.

References

The Impact of Anticancer Agent 109 on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of the potent anticancer agent, Paclitaxel (serving as a model for the designated "Anticancer agent 109"), on the intricate process of cell cycle progression. Paclitaxel is a widely utilized chemotherapeutic agent known for its profound impact on microtubule dynamics, leading to a robust arrest of cancer cells in the G2/M phase of the cell cycle and subsequent induction of apoptosis. This document details the molecular mechanisms of action, presents quantitative data on cell cycle distribution and cytotoxicity across various cancer cell lines, and provides detailed experimental protocols for the key assays used to elucidate these effects. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the agent's cellular impact.

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. It is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). In cancer, this regulation is often dysregulated, leading to uncontrolled cell proliferation. Consequently, the cell cycle represents a critical target for anticancer therapies.

This compound (modeled by Paclitaxel) is a prime example of a compound that exerts its cytotoxic effects by interfering with the cell cycle. Its primary mechanism of action involves the stabilization of microtubules, which are essential components of the mitotic spindle required for proper chromosome segregation during mitosis.[1] This stabilization prevents the dynamic instability necessary for normal spindle function, leading to the activation of the spindle assembly checkpoint (SAC) and a prolonged arrest in the M-phase of the cell cycle.[2] This sustained mitotic arrest ultimately triggers apoptotic cell death in cancer cells.[3]

This guide will delve into the quantitative effects of this agent on cell cycle distribution, outline the experimental procedures to measure these effects, and illustrate the key signaling pathways involved.

Quantitative Effects on Cell Proliferation and Cell Cycle Progression

The efficacy of an anticancer agent is quantified by its ability to inhibit cell proliferation and induce cell cycle arrest. The following tables summarize the cytotoxic effects (IC50 values) and the impact on cell cycle phase distribution of Paclitaxel in various cancer cell lines.

Table 1: IC50 Values of Paclitaxel in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 3.2 - 9.86 | 72 |

| ZR75-1 | Breast Cancer | 25 - 50 | Not Specified |

| SK-BR-3 | HER2+ Breast Cancer | ~5 | 72 |

| T-47D | Luminal A Breast Cancer | ~10 | 72 |

| CL1-5 | Lung Cancer | 3.2 | 72 |

| H1299 | Lung Cancer | 3.5 | 72 |

| Sp2 | Myeloma | Not Specified | 14 |

Note: IC50 values can vary depending on the specific experimental conditions and cell line passage number.[4][5]

Table 2: Effect of Paclitaxel on Cell Cycle Distribution

Treatment with Paclitaxel leads to a significant accumulation of cells in the G2/M phase of the cell cycle.

| Cell Line | Paclitaxel Concentration | Treatment Time (h) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Sp2 (Control) | 0 | 0 | 37.3 (±1.4) | 40.2 (±5.2) | 22.5 (±3.8) |

| Sp2 | 0.05 mg/L | 14 | 2.5 (±0.9) | 5.0 (±0.8) | 92.4 (±1.5) |

| BCap37 (Control) | 0 | 24 | ~65 | ~20 | ~15 |

| BCap37 | 100 nM | 24 | ~10 | ~5 | ~85 |

| BCap37 | 100 nM | 48 | ~5 | ~5 | ~90 |

Data is compiled from various studies and presented as approximate or mean values with standard deviation where available.

Experimental Protocols

To investigate the effects of anticancer agents on cell cycle progression, several key experimental techniques are employed. The following are detailed protocols for cell cycle analysis by flow cytometry and protein expression analysis by Western blotting.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

This protocol describes the preparation and analysis of cells for DNA content to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of the anticancer agent for the desired time points. Include an untreated control.

-

Cell Harvesting: For adherent cells, wash with PBS and detach using trypsin-EDTA. For suspension cells, collect by centrifugation.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

-

Incubation: Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.

-

Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Western Blotting for Cyclin B1 and CDK1 Expression

This protocol details the detection of key cell cycle regulatory proteins, Cyclin B1 and CDK1, to assess the molecular response to the anticancer agent.

Materials:

-

RIPA Lysis Buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-Cyclin B1, anti-CDK1, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflow

Signaling Pathway of Paclitaxel-Induced G2/M Arrest

Paclitaxel's stabilization of microtubules leads to the activation of the Spindle Assembly Checkpoint (SAC). This checkpoint ensures that all chromosomes are properly attached to the mitotic spindle before the cell proceeds to anaphase. In the presence of Paclitaxel, the SAC remains persistently active, leading to a G2/M arrest.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of an anticancer agent on cell cycle progression.

Conclusion

This compound, as modeled by Paclitaxel, is a powerful therapeutic that disrupts cell cycle progression in cancer cells, primarily by inducing a sustained G2/M arrest. This guide has provided a detailed overview of its mechanism of action, quantitative data on its effects, comprehensive experimental protocols for its study, and visual representations of the key signaling pathways and experimental workflows. This information serves as a valuable resource for researchers and professionals in the field of oncology and drug development, aiding in the further understanding and optimization of cell cycle-targeting anticancer therapies.

References

- 1. Mad2 and BubR1 modulates tumourigenesis and paclitaxel response in MKN45 gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The APC/C maintains the spindle assembly checkpoint by targeting Cdc20 for destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. origene.com [origene.com]

- 4. researchgate.net [researchgate.net]

- 5. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

Apoptosis Induction by Anticancer Agent 109: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 109, also identified as compound 6-15, is a novel synthetic small molecule demonstrating significant potential in oncology. This technical guide consolidates the current understanding of its mechanism of action, focusing on its ability to induce apoptosis in cancer cells. Through the inhibition of the Gas6-Axl signaling pathway, this compound triggers a cascade of molecular events culminating in programmed cell death. This document provides a comprehensive summary of the quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows to support further research and development.

Introduction

This compound, chemically described as 3-(quinolin-2-ylmethylene)-4,6-dimethyl-5-hydroxy-7-azaoxindole, has emerged as a potent inhibitor of the Gas6-Axl signaling axis.[1] This pathway is a critical mediator of cell survival, proliferation, and migration in various cancer types. The dysregulation of the Gas6-Axl axis is often associated with poor prognosis and resistance to conventional therapies. By targeting this pathway, this compound presents a promising therapeutic strategy to overcome these challenges. This guide will delve into the specifics of its apoptotic induction, supported by preclinical data.

Quantitative Data

The anti-proliferative and apoptosis-inducing effects of this compound have been quantified across a panel of cancer cell lines. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) values demonstrate the potent cytotoxic effects of this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 2.0 |

| MDA-MB-231 | Breast Cancer | 2.8 |

| HT-29 | Colon Cancer | 4.6 |

| DU145 | Prostate Cancer | 1.1 |

| U937 | Lymphoma | 6.7 |

| A549 | Lung Cancer | 4.2 |

| PANC-1 | Pancreatic Cancer | 4.0 |

Data sourced from MedchemExpress.[1]

Table 2: In Vivo Efficacy in Xenograft Models

In vivo studies using xenograft models in BALB/c-nu mice have demonstrated significant tumor regression upon treatment with this compound.

| Xenograft Model | Dosage | Administration | Treatment Duration | Outcome |

| A549 | 1 mg/kg | Intraperitoneal injection, 6 times a week | 31 days | Tumor regression to approximately a quarter of the original size. |

| A549 | 3 mg/kg | Intraperitoneal injection, 6 times a week | 31 days | Further reduction in tumor size, but not complete elimination. |

| PANC-1 | 3 mg/kg | Intraperitoneal injection, 6 times a week | 85 days | Tumor regression to approximately a quarter of the original size. |

Data sourced from MedchemExpress.[1]

Mechanism of Action: Apoptosis Induction

This compound induces apoptosis primarily through the inhibition of the Gas6-Axl signaling pathway. This leads to the downstream suppression of pro-survival signals and the activation of the apoptotic cascade.

Signaling Pathway

The binding of the ligand Gas6 to its receptor tyrosine kinase Axl triggers a signaling cascade that promotes cell survival, primarily through the PI3K/AKT pathway. This compound inhibits the expression of both Gas6 and Axl, thereby blocking this pro-survival signaling.[1] This inhibition leads to a decrease in the phosphorylation of PI3K and AKT.[1] The downregulation of the PI3K/AKT pathway results in an increased expression ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, ultimately leading to apoptosis.

Caption: Signaling pathway of this compound-induced apoptosis.

Cellular Effects

The molecular changes induced by this compound manifest in distinct cellular effects that can be observed and quantified.

-

Cell Cycle Arrest: The agent causes an arrest in the G1 phase of the cell cycle.

-

Induction of Apoptosis: Treatment with this compound leads to an increase in the sub-G1 cell population, which is indicative of apoptotic cells, and promotes late-stage apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the apoptotic effects of this compound. These protocols are based on standard laboratory procedures and the information available from published data.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 values.

Workflow:

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) in fresh medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of key proteins in the Gas6-Axl signaling pathway and apoptosis regulation.

Protocol:

-

Cell Lysis: Treat cells with this compound (e.g., 10 µM for 48 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Gas6, Axl, p-PI3K, p-AKT, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is employed to analyze the cell cycle distribution and to quantify the percentage of apoptotic cells.

Workflow:

Caption: Workflow for flow cytometry analysis.

Protocol for Cell Cycle Analysis:

-

Treatment and Harvesting: Treat cells with this compound (e.g., 10 µM for 48 hours). Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases, as well as the sub-G1 population, are determined using cell cycle analysis software.

Protocol for Apoptosis Analysis (Annexin V/PI Staining):

-

Treatment and Harvesting: Treat cells as described above.

-

Staining: Resuspend the harvested cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. The cell populations are categorized as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Conclusion

This compound demonstrates a clear and potent mechanism for inducing apoptosis in a range of cancer cell lines. Its targeted inhibition of the Gas6-Axl signaling pathway provides a strong rationale for its further development as a therapeutic agent. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to build upon in their efforts to translate this promising compound into a clinical reality. The provided visualizations of the signaling pathway and experimental workflows serve to clarify the complex processes involved and to facilitate the design of future studies.

References

Navigating the Molecular Maze: A Technical Guide to the Docking Studies of Anticancer Agent 109

For Researchers, Scientists, and Drug Development Professionals

The designation "Anticancer agent 109" is not attributed to a single, universally recognized molecule. Instead, it appears in scientific literature referring to at least two distinct small-molecule entities with demonstrated anticancer properties: NK109 , a synthetic benzo[c]phenanthridine alkaloid, and UBS109 , a synthetic analog of curcumin. This guide provides an in-depth analysis of the available molecular docking studies for these compounds, offering insights into their mechanisms of action at a molecular level.

NK109: A Benzo[c]phenanthridine Alkaloid Targeting Protein Kinase C Alpha

NK109 is a synthetic compound that has demonstrated anti-tumor effects across a range of human cancer cell lines. While its mechanism of action was initially thought to involve the inhibition of DNA topoisomerase II, further studies revealed potent activity against cancer cells resistant to conventional chemotherapeutics like doxorubicin, cisplatin, and etoposide, suggesting multiple protein targets.[1]

A key study identified that NK109 interacts with a specific peptide motif, PNxxxxP.[1] This motif is present in the C2 domain of protein kinase C alpha (PKCα), a protein implicated in cancer cell proliferation and survival. In silico analysis through docking simulation and molecular dynamics supported the interaction between NK109 and this motif.[1]

Quantitative Data

While the primary study confirming the interaction between NK109 and PKCα mentions the use of molecular docking, specific quantitative data such as binding affinities (e.g., kcal/mol) or inhibition constants (Ki) are not available in the public domain abstracts.

Experimental Protocols

The detailed experimental protocol for the molecular docking of NK109 with PKCα is not fully available in the reviewed literature. However, a general methodology for such a study can be outlined as follows:

A General Protocol for Ligand-Protein Docking:

-

Protein Preparation:

-

The three-dimensional crystal structure of the target protein (e.g., the C2 domain of human PKCα) is obtained from a protein database like the Protein Data Bank (PDB).

-

The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

The binding site is defined based on the location of the PNxxxxP motif.

-

-

Ligand Preparation:

-

The 2D structure of NK109 is sketched and converted to a 3D structure.

-

The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

-

Partial charges are assigned to the ligand atoms.

-

-

Molecular Docking Simulation:

-

A molecular docking program (e.g., AutoDock, Glide, Gold) is used to predict the binding pose of NK109 within the defined binding site of PKCα.

-

The docking algorithm explores various conformations of the ligand and orientations within the binding pocket.

-

A scoring function is used to estimate the binding affinity for each pose, typically expressed in kcal/mol.

-

-

Analysis of Results:

-

The predicted binding poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between NK109 and the amino acid residues of PKCα.

-

The pose with the most favorable binding energy is selected as the most probable binding mode.

-

Signaling Pathway and Workflow

UBS109: A Curcumin Analog Targeting HIF-1α

UBS109 is a synthetic monocarbonyl analog of curcumin, designed to overcome the limitations of natural curcumin, such as low bioavailability. It has demonstrated comparable antitumor and anti-inflammatory properties to curcumin.[2] A computational study was conducted to analyze the binding capacity and ligand efficacy of UBS109 against Hypoxia-inducible factor 1-alpha (HIF-1α) in hepatocellular carcinoma.[2] HIF-1α is a transcription factor that plays a crucial role in tumor progression and metastasis under hypoxic conditions.

Quantitative Data

The abstract of the study indicates that molecular docking and dynamics simulations were performed. However, specific quantitative data, such as the binding energy of UBS109 to HIF-1α, are not available in the publicly accessible conference abstract.

Experimental Protocols

The detailed experimental protocol for the molecular docking of UBS109 with HIF-1α is not available. A generalized protocol, appropriate for this type of study, would resemble the one described for NK109, with the target protein being HIF-1α. The binding site on HIF-1α would likely be a domain critical for its function, such as the PAS (Per-ARNT-Sim) domain involved in dimerization or the CH1 domain of p300/CBP that it binds to.

Logical Relationships and Experimental Workflow

Summary and Future Directions

The available literature indicates that both NK109 and UBS109, referred to as "this compound," have been the subject of molecular docking studies to elucidate their anticancer mechanisms. NK109 is suggested to interact with and inhibit PKCα, while UBS109 is proposed to target HIF-1α.

A significant gap in the publicly available information is the lack of specific quantitative data and detailed experimental protocols from these studies. Access to the full-text publications of the cited research is necessary to provide a complete quantitative summary and the precise methodologies used.

For researchers and drug development professionals, these findings provide a promising starting point for further investigation. Future work should focus on:

-

Replicating and expanding upon the initial docking studies to confirm the binding modes and quantify the binding affinities of NK109 and UBS109 with their respective targets.

-

Performing in vitro and in vivo experiments to validate the computational predictions and further characterize the anticancer effects of these compounds.

-

Utilizing the structural information from docking studies to guide the design and synthesis of more potent and selective derivatives of NK109 and UBS109.

This technical guide summarizes the current understanding of the molecular docking of "this compound" and provides a framework for future research in this area. The provided diagrams illustrate the key signaling pathways and workflows, offering a visual representation of the complex molecular interactions and experimental processes involved.

References

Methodological & Application

Application Note & Protocol: In Vitro Evaluation of Anticancer Agent 109

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a comprehensive set of protocols for the in vitro characterization of "Anticancer Agent 109," a novel investigational compound with putative anti-neoplastic properties. The following assays are designed to elucidate its cytotoxic and cytostatic effects, as well as its mechanism of action in relevant cancer cell lines. Adherence to these standardized methods will ensure reproducibility and comparability of data across different experimental setups.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Compound Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a no-cell blank control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Data Presentation:

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines.

| Cell Line | IC₅₀ (µM) after 48h |

| HeLa | 8.5 ± 1.2 |

| A549 | 15.2 ± 2.5 |

| MCF-7 | 5.8 ± 0.9 |

Apoptosis Assay (Annexin V-FITC/PI Staining)